molecular formula C25H21ClN4O3 B2786731 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251592-01-4

1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2786731
CAS RN: 1251592-01-4
M. Wt: 460.92
InChI Key: NELRMLPUADLMLX-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.

Scientific Research Applications

1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent for various types of cancer, including pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer. The drug has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, which is overexpressed in many types of cancer cells. This compound has also been shown to enhance the effectiveness of other chemotherapy drugs, such as paclitaxel and gemcitabine.

Mechanism of Action

1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase converts glutamine into glutamate, which is then used by cancer cells to produce energy and synthesize other molecules. By inhibiting glutaminase, this compound reduces the availability of glutamate and other metabolites, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit glutaminase in cancer cells, leading to a decrease in glutamate levels and a reduction in cancer cell growth and proliferation. The drug has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the effectiveness of other chemotherapy drugs, leading to increased cancer cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. The drug has also been shown to be effective in combination with other chemotherapy drugs, which could potentially increase the effectiveness of cancer treatment. However, one limitation of this compound is its potential to induce drug resistance in cancer cells over time.

Future Directions

There are several potential future directions for 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide research. One direction is the development of more potent and selective glutaminase inhibitors that could overcome drug resistance in cancer cells. Another direction is the investigation of this compound in combination with other targeted therapies, such as immunotherapy, to enhance the effectiveness of cancer treatment. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, could also be explored.
Conclusion:
This compound is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. The drug has shown significant potential as a therapeutic agent for various types of cancer and has been extensively studied in scientific research. This compound has several advantages, including its selectivity for cancer cells and effectiveness in combination with other chemotherapy drugs. However, future research is needed to overcome drug resistance and explore the potential use of this compound in other diseases.

Synthesis Methods

1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of an amide bond, followed by the formation of an imidazole ring. The final product is obtained through crystallization and purification steps. The synthesis method has been described in detail in various scientific publications.

properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-33-22-4-2-3-21(13-22)29-25(32)23-15-30(16-27-23)14-17-5-11-20(12-6-17)28-24(31)18-7-9-19(26)10-8-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELRMLPUADLMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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